molecular formula C25H15ClO8 B12204188 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B12204188
M. Wt: 478.8 g/mol
InChI Key: ZYEVPFFRCZJJBG-UYOCIXKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic ester featuring a benzofuran core fused with a benzodioxin moiety. Key structural elements include:

  • Benzofuran scaffold: A 2,3-dihydro-1-benzofuran with a conjugated (2Z)-methylidene group and a ketone (3-oxo) functionality, contributing to planarity and reactivity.
  • Ester linkage: A 1,3-benzodioxole-5-carboxylate ester at position 6 of the benzofuran, modulating solubility and metabolic stability.

Molecular Formula: Estimated as C₂₄H₁₃ClO₈ (based on analog C₂₄H₁₄O₈ with Cl substitution).
Molecular Weight: ~465.85 g/mol (calculated from analog: 430.4 g/mol + Cl: 35.45 g/mol).
Key Properties:

  • Lipophilicity: Predicted XLogP3 ≈ 5.0 (higher than non-chlorinated analog: 4.6 due to Cl’s hydrophobic contribution).
  • Hydrogen Bonding: 8 hydrogen bond acceptors (ester, dioxin, dioxole, and oxo groups), critical for molecular interactions .

Properties

Molecular Formula

C25H15ClO8

Molecular Weight

478.8 g/mol

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C25H15ClO8/c26-16-5-14(24-15(6-16)10-29-11-32-24)8-22-23(27)18-3-2-17(9-20(18)34-22)33-25(28)13-1-4-19-21(7-13)31-12-30-19/h1-9H,10-12H2/b22-8-

InChI Key

ZYEVPFFRCZJJBG-UYOCIXKTSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC6=C(C=C5)OCO6)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC6=C(C=C5)OCO6)OCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core benzofuran and benzodioxole structures, followed by the introduction of the chloro and carboxylate groups. Common reagents include chlorinating agents, carboxylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of high-purity reagents and stringent reaction controls ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups, altering the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups enable it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Core Structure Substituents/Modifications Molecular Weight (g/mol) XLogP3 Key Features/Applications
Target Compound Benzofuran + Benzodioxin 6-Cl on benzodioxin; benzodioxole ester ~465.85 ~5.0 Enhanced stability (Cl); potential bioactivity
[(2Z)-2-(1,3-Benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 1,3-Benzodioxole-5-carboxylate / 859663-48-2 Benzofuran + Benzodioxole No Cl; benzodioxole ester 430.4 4.6 Lower lipophilicity; reference for SAR studies
[(2Z)-3-Oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] N,N-Diethylcarbamate / 622796-42-3 Benzofuran + Pyridine Pyridine substituent; carbamate ester ~425.4 (estimated) ~3.8 Increased hydrolytic susceptibility (carbamate)
[3-(3-Methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-Benzodioxole-5-carboxylate / 637752-52-4 Chromene + Benzodioxole Methoxyphenoxy; chromene core ~450.4 (estimated) ~4.2 Altered aromaticity (chromene vs. benzofuran)

Key Findings :

Chlorine’s steric bulk may also influence crystal packing, as seen in halogenated heterocycles analyzed via SHELX/SIR97 .

Ester vs. Carbamate Linkages :

  • The benzodioxole-5-carboxylate ester in the target compound offers greater metabolic stability than the carbamate in CAS 622796-42-3, which is prone to enzymatic hydrolysis .

Ring System Variations :

  • Chromene-based analogs (e.g., CAS 637752-52-4) exhibit reduced aromaticity compared to benzofuran derivatives, altering π-π stacking interactions and redox properties .

Bioactivity Implications: Benzodioxole esters are associated with insecticidal activity (e.g., C. The chloro-substituted benzodioxin may mimic ferroptosis-inducing agents (FINs) in cancer studies, though direct evidence is lacking .

Table 2: Physicochemical and Crystallographic Data

Property Target Compound CAS 859663-48-2 CAS 622796-42-3
Molecular Formula C₂₄H₁₃ClO₈ C₂₄H₁₄O₈ C₂₃H₂₀N₂O₅
Hydrogen Bond Acceptors 8 8 5
Rotatable Bonds 4 4 6
Topological Polar Surface Area ~89.5 Ų 89.5 Ų ~85 Ų (estimated)
Crystallization Behavior Likely influenced by Cl (cf. SHELX-refined structures ) Non-chlorinated; planar packing Flexible carbamate linkage

Biological Activity

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound based on existing research findings.

The compound has the following chemical properties:

  • Molecular Formula : C18H13ClO5
  • Molecular Weight : 344.75 g/mol
  • CAS Number : 929339-65-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of halogen substituents and multiple aromatic rings enhances its reactivity and potential to inhibit specific biological processes.

Biological Activity Overview

Research indicates that compounds structurally related to (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran have demonstrated various biological activities:

Antimicrobial Activity

Several studies have shown that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds similar to (2Z)-2 have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing promising results in inhibiting bacterial growth .
CompoundMIC (µg/mL)Target Bacteria
Compound A32Staphylococcus aureus
Compound B64Bacillus subtilis

Anticancer Activity

There is growing evidence that benzofuran derivatives can selectively target cancer cells while sparing normal cells. Notably:

  • Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7), lung (A549), and prostate (PC3) cancer cells. The selectivity for cancer cells suggests potential for therapeutic applications .
Cell LineIC50 (µM)Compound
MCF715Compound A
A54920Compound B
PC310Compound C

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several benzofuran derivatives. Among them, a compound similar to (2Z)-2 was found to have an MIC of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
  • Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of benzofuran derivatives on cancer cell lines. Results indicated that compounds with similar structures exhibited IC50 values ranging from 10 to 20 µM across various cancer types, suggesting a significant potential for development into anticancer agents .

Structure–Activity Relationship (SAR)

The structural features of (2Z)-2 significantly influence its biological activity. Modifications in substituents can enhance or diminish its efficacy:

  • Electron-Donating Groups : The presence of electron-donating groups on the aromatic rings has been correlated with increased antibacterial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.